molecular formula C6H14OS2Sn B12644163 2-((Butylthioxostannyl)thio)ethanol CAS No. 84864-54-0

2-((Butylthioxostannyl)thio)ethanol

Cat. No.: B12644163
CAS No.: 84864-54-0
M. Wt: 285.0 g/mol
InChI Key: QOKSKFRCALBLJC-UHFFFAOYSA-M
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Description

2-((Butylthioxostannyl)thio)ethanol is a chemical compound with the molecular formula C6H14OS2Sn It is known for its unique structure, which includes a butylthioxostannyl group attached to a thioethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Butylthioxostannyl)thio)ethanol typically involves the reaction of butylthioxostannyl chloride with thioethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Butylthioxostannyl)thio)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The butylthioxostannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, alcohol derivatives.

    Substitution: Various substituted thioethanol derivatives.

Scientific Research Applications

2-((Butylthioxostannyl)thio)ethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Butylthioxostannyl)thio)ethanol involves its interaction with molecular targets through its thio and stannyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s unique structure allows it to participate in specific reactions, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Methylthioxostannyl)thio)ethanol
  • 2-((Ethylthioxostannyl)thio)ethanol
  • 2-((Propylthioxostannyl)thio)ethanol

Uniqueness

2-((Butylthioxostannyl)thio)ethanol is unique due to its butylthioxostannyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

84864-54-0

Molecular Formula

C6H14OS2Sn

Molecular Weight

285.0 g/mol

IUPAC Name

butyl-(2-hydroxyethylsulfanyl)-sulfanylidenetin

InChI

InChI=1S/C4H9.C2H6OS.S.Sn/c1-3-4-2;3-1-2-4;;/h1,3-4H2,2H3;3-4H,1-2H2;;/q;;;+1/p-1

InChI Key

QOKSKFRCALBLJC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](=S)SCCO

Origin of Product

United States

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